molecular formula C11H8ClF5OS B14057032 1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057032
M. Wt: 318.69 g/mol
InChI Key: AGGLXZGUZUSXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a chloro group, difluoromethyl group, and trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Halogenation: Introduction of the chloro group to the phenyl ring.

    Fluorination: Addition of difluoromethyl and trifluoromethylthio groups.

    Ketone Formation: Formation of the propan-2-one moiety through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the ketone group to alcohol.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in biological systems, it may interact with proteins or nucleic acids, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(5-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and potential applications. The presence of both difluoromethyl and trifluoromethylthio groups adds to its distinctiveness compared to other halogenated ketones.

Properties

Molecular Formula

C11H8ClF5OS

Molecular Weight

318.69 g/mol

IUPAC Name

1-chloro-1-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)7-4-6(10(13)14)2-3-8(7)19-11(15,16)17/h2-4,9-10H,1H3

InChI Key

AGGLXZGUZUSXTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.